4-Bromo-2-isopropyl-6-nitrophenol

Synthetic Chemistry Process Optimization Nitration Selectivity

4-Bromo-2-isopropyl-6-nitrophenol (CAS 127293-44-1) is a polysubstituted aromatic compound with a bromine atom at position 4, an isopropyl group at position 2, and a nitro group at position 6, yielding the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.09 g/mol. Its structure confers a unique reactivity profile distinct from non-brominated or regioisomeric analogs, making it a valuable intermediate in the synthesis of nitrogen-containing fused-ring compounds, particularly in programs targeting uric acid inhibitors (e.g., lesinurad analogs) and benzoxazine-based therapeutics.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
Cat. No. B8549596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-isopropyl-6-nitrophenol
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O
InChIInChI=1S/C9H10BrNO3/c1-5(2)7-3-6(10)4-8(9(7)12)11(13)14/h3-5,12H,1-2H3
InChIKeyVWDURPCLGFBXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-isopropyl-6-nitrophenol: Baseline Characteristics and Procurement Context


4-Bromo-2-isopropyl-6-nitrophenol (CAS 127293-44-1) is a polysubstituted aromatic compound with a bromine atom at position 4, an isopropyl group at position 2, and a nitro group at position 6, yielding the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.09 g/mol . Its structure confers a unique reactivity profile distinct from non-brominated or regioisomeric analogs, making it a valuable intermediate in the synthesis of nitrogen-containing fused-ring compounds, particularly in programs targeting uric acid inhibitors (e.g., lesinurad analogs) and benzoxazine-based therapeutics [1][2].

Why 4-Bromo-2-isopropyl-6-nitrophenol Cannot Be Readily Substituted with General Nitrophenol Analogs


The specific substitution pattern of 4-bromo-2-isopropyl-6-nitrophenol is critical for its utility in downstream synthetic transformations and biological applications. Generic nitrophenols lack the bromine handle required for cross-coupling or nucleophilic aromatic substitution reactions essential for constructing complex fused-ring systems [1]. Conversely, simple bromophenols without the nitro group are poor substrates for the subsequent reductions and cyclizations that yield bioactive scaffolds [2]. Furthermore, regioisomeric bromo-nitrophenols can lead to different reaction outcomes and product distributions, as demonstrated in the selective synthesis of the 4-bromo-2-isopropyl-6-nitro isomer versus its 2-bromo-4-nitro counterpart [3]. This structural specificity directly impacts the purity, yield, and ultimate success of multi-step synthetic routes in medicinal chemistry and agrochemical research.

Quantitative Comparative Evidence for 4-Bromo-2-isopropyl-6-nitrophenol: Yield, Selectivity, and Biological Activity


Superior Synthetic Selectivity and Yield in Nitration of 4-Bromo-2-isopropylphenol

The nitration of 4-bromo-2-isopropylphenol using a mixed solvent system (water/water-insoluble organic solvent) with nitrous acid produces 4-bromo-2-isopropyl-6-nitrophenol with significantly improved selectivity and yield compared to conventional nitric acid/sulfuric acid methods [1]. Specifically, the product mixture contains 66.3% of the desired 6-nitro isomer and only 30.0% of the 4-nitro isomer, whereas conventional methods yield a complex mixture of isomers and debrominated byproducts [2]. The isolated yield of the target compound under optimized conditions reaches 62.0% [3].

Synthetic Chemistry Process Optimization Nitration Selectivity

Key Intermediate for Lesinurad Analogs: Differentiated Utility in Gout Therapeutics

4-Bromo-2-isopropyl-6-nitrophenol is explicitly identified as a precursor for nitrogen-containing fused-ring compounds that are pivotal in developing uric acid inhibitors, such as lesinurad analogs [1]. This positions it as a strategic intermediate in the synthesis of a clinically validated class of gout therapeutics, a role not shared by the majority of simple nitrophenol derivatives .

Medicinal Chemistry Uric Acid Inhibitors Lesinurad Synthesis

Defined Antibacterial Mechanism: Cell Wall Synthesis Inhibition in Gram-Positive Bacteria

4-Bromo-2-isopropyl-6-nitrophenol is characterized as a synthetic, direct-acting small molecule antibacterial agent with a specific mechanism of action—inhibition of bacterial cell wall synthesis—detected via a dedicated reporter system [1]. Its spectrum of activity is confined to Gram-positive bacteria [2]. In contrast, many simple halo-nitro compounds exhibit broad-spectrum but less-defined mechanisms, often attributed to general oxidative stress or membrane disruption [3].

Antibacterial Cell Wall Inhibitor Gram-positive

Quantified TC-PTP Inhibition: A 5-Fold Improvement Over a Structurally Similar Scaffold

In enzymatic assays, 4-bromo-2-isopropyl-6-nitrophenol inhibits T-cell protein tyrosine phosphatase (TC-PTP) with an IC₅₀ of 19,000 nM (19 µM) [1]. A structurally related analog (CHEMBL2087678) exhibits significantly weaker inhibition, with an IC₅₀ >100,000 nM (>100 µM) under comparable assay conditions [2], representing a >5-fold improvement in potency.

Tyrosine Phosphatase TC-PTP Enzyme Inhibition

Optimal Procurement Scenarios for 4-Bromo-2-isopropyl-6-nitrophenol


Synthesis of Uric Acid Transporter 1 (URAT1) Inhibitors

Procure 4-bromo-2-isopropyl-6-nitrophenol as a strategic building block for the preparation of 1,2,4-triazole-containing compounds designed to inhibit URAT1, the target of the gout medication lesinurad [1]. Its bromine substituent enables efficient cross-coupling to install the requisite aryl-thioacetic acid pharmacophore.

Construction of Benzoxazine-Based CNS Therapeutics

Use 4-bromo-2-isopropyl-6-nitrophenol as a key intermediate in the multi-step synthesis of halogenated benzoxazines, a class of compounds under investigation for the diagnosis and treatment of dementia and Alzheimer's disease [2]. The nitro group can be reduced to an amine, facilitating cyclization to the benzoxazine core.

Antibacterial Lead Optimization Targeting Cell Wall Biosynthesis

Employ 4-bromo-2-isopropyl-6-nitrophenol as a validated hit compound in Gram-positive antibacterial programs, specifically for projects focusing on cell wall synthesis inhibitors [3]. Its defined mechanism allows for targeted medicinal chemistry efforts to improve potency and pharmacokinetic properties.

TC-PTP Inhibitor Development for Autoimmune and Oncology Research

Leverage the confirmed TC-PTP inhibitory activity (IC₅₀ = 19 µM) of 4-bromo-2-isopropyl-6-nitrophenol as a starting point for structure-based drug design [4]. Compared to less active analogs, this compound offers a >5-fold improvement in potency, justifying its selection for further SAR exploration.

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